N-Benzyloxy Naratriptan-d3

Description

BenchChem offers high-quality N-Benzyloxy Naratriptan-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyloxy Naratriptan-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

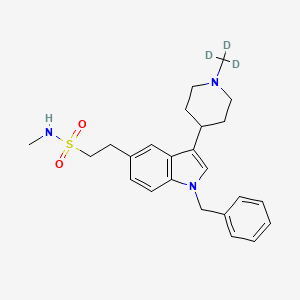

2-[1-benzyl-3-[1-(trideuteriomethyl)piperidin-4-yl]indol-5-yl]-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2S/c1-25-30(28,29)15-12-19-8-9-24-22(16-19)23(21-10-13-26(2)14-11-21)18-27(24)17-20-6-4-3-5-7-20/h3-9,16,18,21,25H,10-15,17H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMCMFIZEQDFST-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(CC1)C2=CN(C3=C2C=C(C=C3)CCS(=O)(=O)NC)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-Benzyloxy Naratriptan-d3 (CAS: 1794937-02-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxy Naratriptan-d3 is a deuterated analog of N-Benzyloxy Naratriptan, which serves as a crucial intermediate in some synthetic routes of Naratriptan. Naratriptan is a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches.[1][2] The therapeutic action of Naratriptan is attributed to its ability to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[1][3] The introduction of deuterium (B1214612) atoms in the N-methyl group of the piperidine (B6355638) ring provides a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[4] This technical guide provides an in-depth overview of N-Benzyloxy Naratriptan-d3, including its chemical properties, a plausible synthesis route, analytical methodologies, and the pharmacological context of its parent compound, Naratriptan.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Benzyloxy Naratriptan-d3 is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1794937-02-2 | Pharmaffiliates |

| Chemical Name | N-Methyl-3-(1-methyl-d3-4-piperidinyl)-1-(phenylmethyl)-1H-indole-5-ethanesulfonamide | SynZeal |

| Molecular Formula | C₂₄H₂₈D₃N₃O₂S | Pharmaffiliates |

| Molecular Weight | 428.61 g/mol | Pharmaffiliates |

| Canonical SMILES | CNS(=O)(=O)CCc1cc2c(cc1)n(c(c2)C3CCN(C([2H])([2H])[2H])CC3)Cc4ccccc4 | PubChem |

| Physical State | Solid (presumed) | General Knowledge |

| Solubility | Soluble in organic solvents like methanol (B129727), acetonitrile (B52724), and DMSO (presumed) | General Knowledge |

Synthesis and Purification

While a specific synthesis protocol for N-Benzyloxy Naratriptan-d3 is not publicly available, a plausible route can be inferred from the synthesis of Naratriptan utilizing an N-benzyl protected intermediate. The following proposed synthesis involves the reaction of a deuterated piperidine precursor with an appropriately functionalized indole.

Proposed Synthetic Pathway

A potential synthetic route is outlined below, based on the Heck reaction methodology described for the synthesis of Naratriptan.[5][6]

Caption: Proposed synthetic pathway for N-Benzyloxy Naratriptan-d3.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on known organic chemistry reactions and procedures for analogous compounds.

Step 1: Heck Coupling

-

To a solution of 5-bromo-1-benzyl-1H-indole (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add 1-methyl-d3-4-vinylpiperidine (1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equivalents), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 0.1 equivalents), and a base (e.g., triethylamine, 2 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzyl-5-(1-methyl-d3-piperidin-4-yl)-1H-indole.

Step 2: Vilsmeier-Haack Reaction

-

In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Stir the mixture for 30 minutes, then add a solution of 1-benzyl-5-(1-methyl-d3-piperidin-4-yl)-1H-indole (1 equivalent) in DMF.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture and pour it onto crushed ice, then neutralize with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent, wash with water, dry, and concentrate.

-

Purify the crude product by column chromatography.

Step 3: Wittig-Horner Reaction and Reduction

-

To a solution of the aldehyde from the previous step in a suitable solvent (e.g., THF), add a Wittig-Horner reagent such as diethyl (N-methylsulfamoyl)methylphosphonate (1.2 equivalents) and a base (e.g., NaH or KOt-Bu) at 0 °C.

-

Allow the reaction to proceed for several hours at room temperature.

-

The resulting vinyl sulfonamide is then reduced. This can be achieved through catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

-

After the reaction is complete, filter the catalyst and concentrate the solvent.

-

The crude N-Benzyloxy Naratriptan-d3 can be purified as described below.

Purification

Purification of the final compound is critical to ensure high purity for its use as an internal standard. A common method for purifying Naratriptan and its analogs is through the formation of an oxalate (B1200264) salt, followed by liberation of the free base.[5]

Purification Protocol:

-

Dissolve the crude N-Benzyloxy Naratriptan-d3 in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of oxalic acid (1 equivalent) in the same solvent.

-

Stir the mixture, and the oxalate salt should precipitate. The precipitation can be encouraged by cooling the mixture.

-

Collect the precipitate by filtration and wash with a cold solvent.

-

To obtain the pure free base, dissolve the oxalate salt in water and basify with a suitable base (e.g., potassium carbonate) to a pH of approximately 9.5.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield purified N-Benzyloxy Naratriptan-d3.

Analytical Methods

The primary analytical technique for the quantification of Naratriptan and its deuterated analogs in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method for Quantification

The following table summarizes typical LC-MS/MS parameters for the analysis of Naratriptan and its d3-labeled internal standard.

| Parameter | Description |

| Chromatographic Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 50:50 v/v) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Mass Transitions | Naratriptan: m/z 336.5 → 98.0Naratriptan-d3: m/z 339.4 → 101.0 |

Data adapted from a validated method for Naratriptan in human plasma.[4]

Sample Preparation

For the analysis of biological samples, a sample preparation step is necessary to remove proteins and other interfering substances.

Liquid-Liquid Extraction (LLE) Protocol:

-

To 100 µL of plasma sample, add the internal standard solution (N-Benzyloxy Naratriptan-d3).

-

Add a suitable organic extraction solvent (e.g., a mixture of methyl-tert-butyl ether and dichloromethane).

-

Vortex the mixture for a few minutes to ensure thorough mixing.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Pharmacological Context: Naratriptan's Mechanism of Action

N-Benzyloxy Naratriptan-d3 is primarily used as a research tool in studies involving Naratriptan. Therefore, understanding the mechanism of action of Naratriptan is essential. Naratriptan exerts its therapeutic effects in migraine through multiple mechanisms, primarily by acting as a selective agonist for 5-HT1B and 5-HT1D receptors.[1][3]

The key signaling pathways involved are:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle cells of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation that is characteristic of a migraine attack.

-

Inhibition of Neuropeptide Release: Stimulation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. This reduces neurogenic inflammation in the dura mater.

-

Inhibition of Nociceptive Transmission: Naratriptan can also act on 5-HT1B/1D receptors in the brainstem, specifically in the trigeminal nucleus caudalis, to inhibit the transmission of pain signals from the trigeminal system to higher brain centers.

Caption: Signaling pathway of Naratriptan in migraine treatment.

Conclusion

N-Benzyloxy Naratriptan-d3 is a valuable tool for researchers in the field of drug metabolism and pharmacokinetics, particularly for studies involving the anti-migraine drug Naratriptan. Its stable isotope label allows for its use as a reliable internal standard in quantitative bioanalytical methods. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and detailed analytical methodologies based on the available scientific literature for the parent compound, Naratriptan. The provided information is intended to support the design and execution of research and development activities in the pharmaceutical sciences.

References

N-Benzyloxy Naratriptan-d3 molecular formula and weight

An In-Depth Technical Guide to N-Benzyloxy Naratriptan-d3

This technical guide provides a comprehensive overview of N-Benzyloxy Naratriptan-d3, including its molecular properties, and discusses the relevant context of its parent compound, Naratriptan (B1676958). This document is intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

N-Benzyloxy Naratriptan-d3 is a deuterated and N-benzyloxy protected form of Naratriptan. Below is a summary of its key molecular data.

| Property | Value |

| Molecular Formula | C₂₄H₂₈D₃N₃O₂S |

| Molecular Weight | 428.61 g/mol |

| CAS Number | 1794937-02-2 |

| Synonyms | N-Methyl-3-(1-methyl-4-piperidinyl)-1-(phenylmethyl)-1H-indole-5-ethanesulfonamide-d3 |

Synthesis of Naratriptan via N-Benzyloxy Intermediate

The synthesis of Naratriptan can be achieved through various routes, with some methods employing an N-benzyl protecting group, which is relevant to N-Benzyloxy Naratriptan. A general synthetic strategy involves the formation of the indole (B1671886) core, followed by the addition of the ethanesulfonamide (B75362) and methylpiperidinyl side chains. The N-benzyl group serves as a protecting group for the indole nitrogen during these synthetic steps and is later removed.

One reported synthesis involves the reaction of N-benzyl-N-methylethenesulfonamide with a bromo-indole derivative under Heck coupling conditions.[1][2] This is followed by hydrogenation and debenzylation to yield Naratriptan.[1] The use of deuterated reagents at the appropriate step would lead to the N-Benzyloxy Naratriptan-d3 analogue.

Pharmacological Context: Mechanism of Action of Naratriptan

N-Benzyloxy Naratriptan-d3 is primarily of interest in the context of the pharmacological activity of Naratriptan. Naratriptan is a selective serotonin (B10506) (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[3][4][5][6][7] Its therapeutic effect in the treatment of migraine headaches is attributed to three primary pharmacological actions:[3][5][6][7]

-

Cranial Vasoconstriction : Naratriptan causes the constriction of dilated intracranial blood vessels by acting on 5-HT1B receptors located on the smooth muscle of these vessels.[3][7][8]

-

Inhibition of Neuropeptide Release : It acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to block the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[4][8]

-

Inhibition of Pain Signal Transmission : Naratriptan can inhibit the excitability of neurons in the trigeminal nucleus within the brainstem, which is a key relay center for migraine pain.[3][6]

Experimental Protocols

Detailed experimental protocols for the synthesis of N-Benzyloxy Naratriptan-d3 are proprietary and not publicly available. However, a general procedure based on related syntheses would involve the following key steps.

General Protocol for Heck Coupling:

-

To a solution of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole and N-benzyl-N-methylethenesulfonamide in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Palladium acetate) and a phosphine (B1218219) ligand (e.g., tri-p-tolyl phosphine).

-

Add a base (e.g., triethylamine) to the mixture.

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).

-

After completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent and purify using column chromatography.

General Protocol for Hydrogenation and Debenzylation:

-

Dissolve the product from the Heck coupling in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add a hydrogenation catalyst (e.g., Palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the debenzylated product, Naratriptan.

Note: The introduction of the deuterium (B1214612) atoms to produce the d3 analogue would involve the use of a deuterated starting material, such as a deuterated methylating agent, at the appropriate synthetic step.

Application in Research

N-Benzyloxy Naratriptan-d3, as a stable isotope-labeled compound, is primarily intended for use as an internal standard in analytical and pharmacokinetic studies.[9] The deuterium labeling allows for its differentiation from the unlabeled Naratriptan in mass spectrometry-based assays, enabling precise quantification in biological matrices. This is crucial for therapeutic drug monitoring and metabolic research.[9][10]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. naratriptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. PathWhiz [pathbank.org]

- 8. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]

- 9. veeprho.com [veeprho.com]

- 10. medchemexpress.com [medchemexpress.com]

The Role of Deuterium Labeling in N-Benzyloxy Naratriptan-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purpose and applications of deuterium (B1214612) labeling in N-Benzyloxy Naratriptan-d3. The primary application of this isotopically labeled compound is as a crucial intermediate in the synthesis of Naratriptan-d3, which serves as a gold-standard internal standard for the bioanalytical quantitation of Naratriptan. This guide will delve into the principles of deuterium labeling, its impact on analytical methodology, and the potential, though less explored, implications for pharmacokinetic profiling.

Core Principles: Why Use Deuterium Labeling?

Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet powerful modification to a drug molecule. Its utility stems from two key principles:

-

Mass Differentiation for Analytical Precision: The most common application of deuterium labeling is in the preparation of internal standards for quantitative analysis by mass spectrometry (MS). A deuterated analog of the analyte is chemically identical to the unlabeled compound, meaning it exhibits the same chromatographic retention time, ionization efficiency, and fragmentation pattern. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. This co-eluting, mass-differentiated standard is ideal for correcting for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.

-

The Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond can proceed at a slower rate for the deuterated compound. This phenomenon, known as the kinetic isotope effect, can be leveraged to alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of certain metabolites. While theoretically applicable to Naratriptan, the predominant use of its deuterated form has been in bioanalysis.

Primary Application: An Internal Standard for Bioanalysis

N-Benzyloxy Naratriptan-d3 is a protected precursor to Naratriptan-d3. The benzyloxycarbonyl group serves as a protecting group during synthesis and is removed in a final step to yield Naratriptan-d3. Naratriptan-d3 is then used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify Naratriptan in biological matrices like human plasma.

Experimental Protocol: Quantitative Analysis of Naratriptan in Human Plasma by LC-MS/MS

The following protocol is a representative method for the determination of Naratriptan in human plasma using Naratriptan-d3 as an internal standard.

2.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of Naratriptan-d3 internal standard working solution (e.g., at a concentration of 100 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Add 1.0 mL of an organic extraction solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject a portion onto the LC-MS/MS system.

2.1.2. LC-MS/MS Conditions

A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode is typically used.

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or a gradient optimized for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| SRM Transitions | See Table 1 |

Table 1: Mass Spectrometric Parameters for Naratriptan and Naratriptan-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Naratriptan | 336.2 | 98.1 | 200 |

| Naratriptan-d3 | 339.2 | 101.1 | 200 |

Data Presentation: Method Validation Summary

A typical validation of a bioanalytical method using a deuterated internal standard would yield the following performance characteristics, in line with FDA guidelines.

Table 2: Typical Bioanalytical Method Validation Parameters

| Parameter | Typical Result |

| Linearity Range | 0.1 - 50 ng/mL (r² > 0.99) |

| Lower Limit of Quantitation | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal concentration |

| Recovery | Consistent and reproducible across QC levels |

| Matrix Effect | Minimized by the use of the internal standard |

Synthesis of N-Benzyloxy Naratriptan-d3: A Representative Pathway

While the exact commercial synthesis of N-Benzyloxy Naratriptan-d3 is proprietary, a plausible synthetic route can be constructed based on established methods for deuterating N-methyl groups and the known synthesis of Naratriptan. The deuterium atoms in Naratriptan-d3 are located on the N-methyl group of the piperidine (B6355638) ring.

3.1. Proposed Synthetic Protocol

-

Deuteration of the Piperidine Precursor: 4-Piperidone is reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or by reductive amination using formaldehyde-d₂ and a reducing agent, to introduce the trideuteromethyl group, yielding 1-(methyl-d3)-4-piperidone.

-

Fischer Indole (B1671886) Synthesis: The deuterated piperidone is then reacted with a suitable phenylhydrazine (B124118) derivative, which will form the indole core of Naratriptan, in a Fischer indole synthesis. This creates the 3-(1-methyl-d3-piperidin-4-yl)-1H-indole moiety.

-

Introduction of the Sulfonamide Side Chain: The indole intermediate undergoes further reactions to introduce the ethanesulfonamide (B75362) side chain at the 5-position of the indole ring.

-

N-Protection: The indole nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl (B1604629) chloroformate to yield N-Benzyloxy Naratriptan-d3.

-

Final Deprotection (to yield Naratriptan-d3): The Cbz group is removed via catalytic hydrogenation to yield the final product, Naratriptan-d3, ready for use as an internal standard.

Potential for Altered Pharmacokinetics: The Kinetic Isotope Effect

Naratriptan is metabolized in the liver by various cytochrome P450 (CYP450) enzymes. One of the metabolic pathways could involve N-demethylation of the piperidine ring. If this N-demethylation is a significant route of metabolism and the cleavage of a C-H bond on the N-methyl group is a rate-limiting step, then replacing these hydrogens with deuterium could slow down this metabolic process.

Table 3: Pharmacokinetic Parameters of Non-Deuterated Naratriptan

| Parameter | Value |

| Bioavailability | ~74% |

| Elimination Half-life | 5-8 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal |

A significant kinetic isotope effect on the N-demethylation of Naratriptan could potentially lead to:

-

Increased plasma concentrations (higher Cmax and AUC).

-

A longer elimination half-life.

-

A shift in metabolism towards other pathways.

However, it is crucial to note that no published studies were found that have specifically investigated the pharmacokinetic differences between Naratriptan and Naratriptan-d3. The primary and well-documented purpose of N-Benzyloxy Naratriptan-d3 remains for the synthesis of an analytical internal standard.

Visualizations

The Definitive Guide to N-Benzyloxy Naratriptan-d3 as a Stable Isotope-Labeled Internal Standard for Naratriptan Bioanalysis

This technical guide provides an in-depth overview of the application of N-Benzyloxy Naratriptan-d3 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Naratriptan. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and metabolic studies of Naratriptan.

Introduction: The Imperative for Internal Standards in Bioanalysis

Accurate quantification of drug molecules in complex biological matrices such as plasma, serum, and urine is a cornerstone of drug development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS can be compromised by several factors, including matrix effects, instrument variability, and inconsistencies in sample preparation.

To mitigate these challenges, the use of an internal standard is indispensable. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the mass spectrometer. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the most suitable choice for LC-MS-based bioanalysis. These standards are synthesized by incorporating heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the drug molecule's structure. Since the physicochemical properties of the SIL-IS are nearly identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for reliable correction of analytical variability, leading to highly accurate and precise quantification.

Naratriptan-d3 is a deuterated form of Naratriptan and serves as an excellent internal standard for its bioanalysis. N-Benzyloxy Naratriptan-d3 is a key synthetic precursor in the preparation of Naratriptan-d3.

Synthesis and Characterization of N-Benzyloxy Naratriptan-d3

While detailed synthetic procedures for N-Benzyloxy Naratriptan-d3 are often proprietary, the general synthetic strategy involves the introduction of a benzyl (B1604629) ether protecting group at the nitrogen atom of the indole (B1671886) ring of a Naratriptan precursor, followed by the incorporation of three deuterium atoms on the N-methyl group. The benzyloxy group can be readily removed in a subsequent debenzylation step to yield Naratriptan-d3.

The synthesis of Naratriptan itself has been approached through various routes, including the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.[1] A common strategy involves the reaction of a suitable indole derivative with a protected piperidine (B6355638) moiety. The synthesis of N-Benzyloxy Naratriptan-d3 would follow a similar pathway, with the key difference being the use of deuterated reagents to introduce the isotopic label.

The chemical structures of Naratriptan and its deuterated internal standard are critical for understanding their relationship in bioanalysis.

Experimental Protocols for Bioanalysis of Naratriptan using Naratriptan-d3

The following sections detail a typical experimental workflow for the quantification of Naratriptan in human plasma using Naratriptan-d3 as an internal standard.

Sample Preparation

A robust and reproducible sample preparation method is crucial for accurate bioanalysis. Liquid-liquid extraction (LLE) is a commonly employed technique for extracting Naratriptan and its internal standard from plasma.

Protocol:

-

To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of Naratriptan-d3 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for another 30 seconds.

-

Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30, v/v).

-

Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic and mass spectrometric parameters need to be optimized for the sensitive and selective detection of Naratriptan and Naratriptan-d3.

Table 1: Typical LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50, v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Naratriptan: m/z 336.2 → 98.1Naratriptan-d3: m/z 339.2 → 101.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 200 ms |

Method Validation and Performance Characteristics

A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize typical validation parameters for a Naratriptan assay using Naratriptan-d3 as an internal standard.

Table 2: Linearity and Sensitivity

| Parameter | Result |

| Linear Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| LLOQ Precision (%CV) | < 15% |

| LLOQ Accuracy (%Bias) | ± 15% |

Table 3: Accuracy and Precision

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low QC | 0.3 | < 10% | < 10% | ± 10% | ± 10% |

| Medium QC | 5.0 | < 8% | < 8% | ± 8% | ± 8% |

| High QC | 40.0 | < 5% | < 5% | ± 5% | ± 5% |

Table 4: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Naratriptan | 85 - 95% | 90 - 110% |

| Naratriptan-d3 | 85 - 95% | 90 - 110% |

Conclusion

N-Benzyloxy Naratriptan-d3 serves as a crucial synthetic intermediate for the production of Naratriptan-d3, the preferred stable isotope-labeled internal standard for the bioanalysis of Naratriptan. The use of Naratriptan-d3 in LC-MS/MS assays provides a robust, accurate, and precise method for quantifying Naratriptan in biological matrices. The detailed experimental protocols and performance characteristics presented in this guide demonstrate the reliability of this approach for supporting drug development programs. The principles and methodologies outlined herein can be adapted and optimized for specific laboratory settings and regulatory requirements.

References

An In-depth Technical Guide to the Synthesis and Origin of N-Benzyloxy Naratriptan-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and origin of N-Benzyloxy Naratriptan-d3, an isotopically labeled analog of Naratriptan (B1676958). This document outlines a plausible synthetic pathway, incorporating a benzyl-protected intermediate and deuterium (B1214612) labeling. It includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of the synthetic workflow and biological mechanism of action, as requested.

Introduction

Naratriptan is a selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist used in the treatment of migraine.[1][2] Isotope-labeled compounds, such as Naratriptan-d3, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry.[3] The "-d3" designation in Naratriptan-d3 refers to the presence of three deuterium atoms on the N-methyl group of the piperidine (B6355638) ring.[2] This guide focuses on a synthetic route involving an N-benzyl protected intermediate, herein referred to as "N-Benzyloxy Naratriptan-d3," which is a key precursor in some synthetic strategies.

Synthesis of N-Benzyloxy Naratriptan-d3

The synthesis of N-Benzyloxy Naratriptan-d3 can be envisioned through a multi-step process. The core of this synthesis involves the construction of the indole-piperidine scaffold, followed by the introduction of the deuterated methyl group and the sulfonamide side chain. The use of a benzyl (B1604629) protecting group on the sulfonamide nitrogen can facilitate certain synthetic transformations.

A plausible synthetic pathway is outlined below, culminating in the formation of N-Benzyloxy Naratriptan-d3. This pathway is a composite of established synthetic methods for Naratriptan and related compounds.[4][5][6]

Logical Workflow for the Synthesis of N-Benzyloxy Naratriptan-d3

Caption: Proposed synthetic workflow for N-Benzyloxy Naratriptan-d3.

Origin of Deuterium: The three deuterium atoms are introduced via a deuterated methylating agent. A common method is the reductive amination of a piperidone precursor with deuterated paraformaldehyde or the direct N-alkylation using a deuterated methyl halide, such as iodomethane-d3 (B117434) (CD3I).

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of N-Benzyloxy Naratriptan-d3.

3.1. Synthesis of N-Benzyl-N-methylethenesulfonamide

This intermediate is prepared by the reaction of 2-chloroethanesulfonyl chloride with N-methylbenzylamine.[4]

-

Materials: 2-Chloroethanesulfonyl chloride, N-methylbenzylamine, triethylamine (B128534), dichloromethane (B109758).

-

Procedure:

-

Dissolve N-methylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at -15°C.

-

Slowly add a solution of 2-chloroethanesulfonyl chloride (1.0 eq) in dichloromethane, maintaining the temperature below -10°C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-N-methyl-2-chloroethanesulfonamide.

-

Treat the crude product with a base (e.g., triethylamine) in a suitable solvent to induce elimination and form N-benzyl-N-methylethenesulfonamide.

-

Purify the product by column chromatography.

-

3.2. Synthesis of 5-Bromo-3-(1-(trideuteriomethyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

This key intermediate is synthesized by the condensation of 5-bromoindole with N-(trideuteriomethyl)-4-piperidone.

-

Materials: 5-Bromoindole, N-(trideuteriomethyl)-4-piperidone (prepared by N-alkylation of 4-piperidone with a deuterated methylating agent), potassium hydroxide (B78521), methanol.

-

Procedure:

-

To a solution of 5-bromoindole (1.0 eq) and N-(trideuteriomethyl)-4-piperidone (1.1 eq) in methanol, add powdered potassium hydroxide (3.0 eq).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

3.3. Synthesis of N-Benzyloxy Naratriptan-d3 (Heck Reaction)

The core structure is assembled via a palladium-catalyzed Heck reaction.[4]

-

Materials: 5-Bromo-3-(1-(trideuteriomethyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, N-benzyl-N-methylethenesulfonamide, palladium acetate (B1210297), tri-p-tolylphosphine (B94635), triethylamine, dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-bromo-3-(1-(trideuteriomethyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (1.0 eq) and N-benzyl-N-methylethenesulfonamide (1.2 eq) in DMF, add triethylamine (2.0 eq).

-

Add palladium acetate (0.05 eq) and tri-p-tolylphosphine (0.1 eq) to the mixture.

-

Heat the reaction mixture to 80-90°C and stir for 8-12 hours under an inert atmosphere.

-

After completion, cool the reaction mixture and dilute it with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-benzyl-N-methyl-2-[3-(1-(trideuteriomethyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethenesulfonamide.

-

3.4. Hydrogenation and Debenzylation to Naratriptan-d3

The final steps involve the reduction of the double bond and removal of the benzyl protecting group.

-

Materials: The product from step 3.3, Palladium on carbon (10%), methanol, hydrogen gas.

-

Procedure:

-

Dissolve the N-benzyl protected intermediate in methanol.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (TLC monitoring). This step reduces the double bond in the tetrahydropyridine (B1245486) ring and may also effect debenzylation.

-

If debenzylation is not complete, it can be achieved by catalytic transfer hydrogenation or other standard debenzylation methods.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield Naratriptan-d3.

-

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the key synthetic steps. These values are based on literature reports for analogous non-deuterated syntheses and may require optimization for the deuterated compound.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 3.1 | 2-Chloroethanesulfonyl chloride, N-methylbenzylamine | Dichloromethane | -15 to RT | 3-5 | 70-80 |

| 3.2 | 5-Bromoindole, N-(CD3)-4-piperidone, KOH | Methanol | Reflux | 4-6 | 85-95 |

| 3.3 | Bromo-indole intermediate, Vinyl sulfonamide, Pd(OAc)2 | DMF | 80-90 | 8-12 | 60-70 |

| 3.4 | N-Benzyloxy Naratriptan-d3, H2, Pd/C | Methanol | RT | 12-24 | 80-90 |

Mechanism of Action: Signaling Pathway

Naratriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors. Its therapeutic effect in migraine is attributed to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release in the trigeminal nervous system.

Caption: Signaling pathway of Naratriptan.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2008056378A2 - Novel process for the preparation of naratriptan hydrochloride - Google Patents [patents.google.com]

Physicochemical Characteristics of N-Benzyloxy Naratriptan-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of N-Benzyloxy Naratriptan-d3. Due to the specialized nature of this deuterated and protected analog of Naratriptan (B1676958), experimentally determined data for properties such as melting point, boiling point, and pKa are not publicly available. Therefore, this guide also furnishes detailed, standardized experimental protocols for the determination of these key parameters. Furthermore, it includes information on the parent compound, Naratriptan, to provide a comparative context.

Core Physicochemical Data

The available quantitative data for N-Benzyloxy Naratriptan-d3 and its parent compounds are summarized in the tables below for clear comparison.

Table 1: Molecular and Chemical Properties

| Property | N-Benzyloxy Naratriptan-d3 | Naratriptan | Naratriptan-d3 Hydrochloride |

| Molecular Formula | C24H28D3N3O2S[1] | C17H25N3O2S[2][3] | C17H23D3ClN3O2S[4] |

| Molecular Weight | 428.61 g/mol [1] | 335.5 g/mol [3] | 374.9 g/mol [5] |

| CAS Number | 1794937-02-2[1] | 121679-13-8[3] | 1190021-64-7[5] |

| Synonyms | N-Methyl-3-(1-methyl-4-piperidinyl)-1-(phenylmethyl)-1H-indole-5-ethanesulfonamide-d3[1] | N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide[3] | N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride[5] |

Table 2: Predicted and Unspecified Physicochemical Properties

| Property | N-Benzyloxy Naratriptan-d3 | Naratriptan |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Mechanism of Action: Signaling Pathway

Naratriptan, the parent compound of N-Benzyloxy Naratriptan-d3, is a selective agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[6] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[7] The activation of these receptors by Naratriptan is believed to mediate its anti-migraine effects through three primary mechanisms:

-

Vasoconstriction of Cranial Blood Vessels: Agonism at 5-HT1B receptors located on the smooth muscle of cranial blood vessels leads to their constriction.[8]

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).[8]

-

Inhibition of Nociceptive Transmission: Naratriptan can suppress the firing of neurons in the trigeminal nucleus caudalis, a key relay center for headache pain in the brainstem.[9]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of N-Benzyloxy Naratriptan-d3.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which N-Benzyloxy Naratriptan-d3 transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (closed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the N-Benzyloxy Naratriptan-d3 sample is completely dry. If necessary, gently grind the sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the closed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to get a preliminary range.

-

Accurate Determination: For an accurate measurement, set the starting temperature to approximately 20 °C below the expected melting point. Use a slow heating rate of 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of N-Benzyloxy Naratriptan-d3 in various solvents.

Materials:

-

N-Benzyloxy Naratriptan-d3

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of N-Benzyloxy Naratriptan-d3 to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of N-Benzyloxy Naratriptan-d3 using a validated HPLC method.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of N-Benzyloxy Naratriptan-d3.

Apparatus and Reagents:

-

Automatic titrator or a pH meter with a high-precision electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

N-Benzyloxy Naratriptan-d3

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)

-

Deionized water (degassed)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of N-Benzyloxy Naratriptan-d3 and dissolve it in a known volume of deionized water. If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol) may be used.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Titrate the solution with the standardized acid or base solution, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, which correspond to the inflection point(s) in the first derivative plot.

-

Replicates: Perform the titration at least three times to ensure accuracy.

Experimental Workflow Visualization

The general workflow for the physicochemical characterization of a novel compound like N-Benzyloxy Naratriptan-d3 is outlined below.

Discussion

The introduction of a benzyloxy group and deuterium (B1214612) atoms into the Naratriptan structure is expected to influence its physicochemical properties. The benzyloxy group, being bulky and lipophilic, may decrease aqueous solubility and potentially alter the melting point compared to the parent compound. Deuteration, while generally having a minimal impact on non-vibrational properties like melting point and pKa, can significantly affect metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This is a key consideration in drug development for modifying pharmacokinetic profiles.

The experimental protocols provided in this guide offer a standardized approach to quantitatively determine the key physicochemical parameters of N-Benzyloxy Naratriptan-d3, enabling a comprehensive understanding of its properties for research and development purposes.

References

- 1. clinivex.com [clinivex.com]

- 2. GSRS [precision.fda.gov]

- 3. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naratriptan | Simson Pharma Limited [simsonpharma.com]

- 5. Naratriptan-d3 Hydrochloride | C17H26ClN3O2S | CID 45040002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PathWhiz [pathbank.org]

- 9. Inhibition of trigeminal neurones after intravenous administration of naratriptan through an action at 5-hydroxy-tryptamine (5-HT1B/1D) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-Benzyloxy Naratriptan-d3: A Technical Overview of its Certificate of Analysis

For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. This guide provides an in-depth explanation of a typical Certificate of Analysis for N-Benzyloxy Naratriptan-d3, a deuterated and protected derivative of Naratriptan. This document is intended for laboratory and research use only and not for human or household use.[1]

N-Benzyloxy Naratriptan-d3 is a stable isotope-labeled internal standard used in the quantitative analysis of Naratriptan, a selective serotonin (B10506) 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[2][3] The N-benzyloxy group serves as a protecting group, and the deuterium (B1214612) labeling allows for its differentiation from the unlabeled compound in mass spectrometry-based assays.[3]

Data Presentation: Summary of Analytical Data

A Certificate of Analysis for N-Benzyloxy Naratriptan-d3 would typically present the following quantitative data in a clear, tabular format. The table below is a representative summary of the expected specifications.

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Molecular Formula | C₂₄H₂₈D₃N₃O₂S | Conforms |

| Molecular Weight | 428.61 g/mol | Conforms |

| Purity (by HPLC) | ≥98% | 99.5% |

| Identity (by ¹H NMR) | Conforms to structure | Conforms |

| Identity (by MS) | m/z [M+H]⁺ = 429.2 | 429.2 |

| Deuterium Incorporation | ≥99% | 99.7% |

| Residual Solvents | Per USP <467> | Conforms |

| Storage Conditions | Store at 2-8°C | Conforms |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for N-Benzyloxy Naratriptan-d3.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. A typical method for Naratriptan and its derivatives involves reversed-phase chromatography.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 analytical column (e.g., Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm).[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile.[5] For example, a common mobile phase is a 25:75 v/v mixture of potassium dihydrogen phosphate (B84403) (KH₂PO₄) and acetonitrile.[5]

-

Flow Rate: Typically maintained at 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength of 224 nm.[5]

-

Procedure: A solution of N-Benzyloxy Naratriptan-d3 is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to confirm the chemical structure of the compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to ensure they are consistent with the expected structure of N-Benzyloxy Naratriptan-d3.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and the level of deuterium incorporation.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Technique: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For N-Benzyloxy Naratriptan-d3, the expected protonated molecule [M+H]⁺ would be at m/z 429.2. The isotopic distribution is also analyzed to confirm the high percentage of deuterium incorporation.

Mandatory Visualizations

Logical Flow of a Certificate of Analysis

The following diagram illustrates the logical workflow from receiving a sample to the final certification of its quality.

Signaling Pathway of Naratriptan

Naratriptan, the parent compound, exerts its therapeutic effect through its interaction with serotonin receptors. The following diagram outlines its mechanism of action.

Naratriptan is a selective agonist for 5-HT1B and 5-HT1D receptors.[2][6] Its therapeutic activity in treating migraines is attributed to three primary actions:

-

Vasoconstriction of Cranial Blood Vessels: Agonism at 5-HT1B receptors on intracranial blood vessels leads to their constriction.[2][7]

-

Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[6][7]

-

Inhibition of Pain Signal Transmission: Naratriptan also acts on 5-HT1B/1D receptors in the brainstem to inhibit the excitability of trigeminal nuclei cells, thereby reducing the transmission of pain signals.[2]

References

The Bioanalytical Landscape of N-Benzyloxy Naratriptan-d3: A Technical Guide to Potential Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential metabolic fate of N-Benzyloxy Naratriptan-d3, a deuterated and N-substituted analog of the established anti-migraine agent, Naratriptan. By combining known metabolic pathways of Naratriptan with the predicted biotransformations of the N-benzyloxy and deuterium-labeled moieties, this document provides a predictive framework for the identification and quantification of its metabolites in a bioanalytical context.

Predicted Metabolic Pathways of N-Benzyloxy Naratriptan-d3

The metabolism of N-Benzyloxy Naratriptan-d3 is anticipated to proceed through several key pathways, primarily driven by cytochrome P450 (CYP450) enzymes. The core metabolic routes are expected to involve modifications to the parent Naratriptan structure and cleavage of the N-benzyloxy group. The deuterium (B1214612) labeling on the N-methyl group is expected to influence the rate of N-demethylation due to the kinetic isotope effect.

The primary predicted metabolic transformations include:

-

N-Debenzylation: A major anticipated pathway is the cleavage of the N-benzyloxy group to yield Naratriptan-d3. This reaction is commonly mediated by CYP450 enzymes.

-

N-Oxidation: Formation of the N-oxide on the piperidine (B6355638) nitrogen is a known major metabolic pathway for Naratriptan and is expected to be a significant route for N-Benzyloxy Naratriptan-d3 as well.

-

Piperidine Ring Oxidation: Oxidation of the piperidine ring can lead to the formation of a piperidineone metabolite.

-

Hydroxylation: Hydroxylation of the piperidine ring is another potential metabolic pathway, leading to the formation of a hydroxy-N-benzyloxy Naratriptan-d3 metabolite.

-

N-Demethylation (d3): While the deuterium labeling is expected to slow down this process, N-demethylation of the deuterated methyl group remains a possible, albeit likely minor, metabolic pathway.

These predicted pathways are illustrated in the signaling pathway diagram below.

Quantitative Data on Potential Metabolites

While specific quantitative data for the metabolites of N-Benzyloxy Naratriptan-d3 are not yet established, the known metabolic profile of Naratriptan provides a basis for prediction. Approximately 30% of an administered dose of Naratriptan is recovered in urine as metabolites. The major metabolites identified for Naratriptan are the N-oxide and a piperidineone metabolite. An additional α-hydroxy compound has also been detected in urine.

The table below summarizes the known and predicted metabolites. The quantitative distribution of these metabolites for N-Benzyloxy Naratriptan-d3 will require dedicated bioanalytical studies.

| Metabolite ID | Predicted Metabolite of N-Benzyloxy Naratriptan-d3 | Parent Drug Metabolite Analog | Anticipated Abundance | Notes |

| M1 | Naratriptan-d3 | Naratriptan | Major | Resulting from N-debenzylation. |

| M2 | N-Benzyloxy Naratriptan-d3 N-oxide | Naratriptan N-oxide | Major | A primary metabolic route for the parent compound. |

| M3 | Piperidineone Metabolite of N-Benzyloxy Naratriptan-d3 | Piperidineone Metabolite | Significant | Formed through oxidation of the piperidine ring. |

| M4 | Hydroxy-N-Benzyloxy Naratriptan-d3 | α-hydroxy Naratriptan | Minor | Resulting from hydroxylation of the piperidine ring. |

| M5 | N-desmethyl-N-Benzyloxy Naratriptan | N-desmethyl Naratriptan | Minor | The d3-label is expected to significantly reduce the rate of this pathway. |

Experimental Protocols for Bioanalysis

The bioanalysis of N-Benzyloxy Naratriptan-d3 and its potential metabolites in biological matrices such as plasma and urine would typically involve a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Thawing: Thaw frozen plasma or urine samples at room temperature.

-

Aliquoting: Aliquot 200 µL of the biological sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled analog of a major metabolite or a structurally similar compound) to each sample, except for blank samples.

-

Alkalinization: Add 100 µL of 0.1 M sodium hydroxide (B78521) to each tube to basify the sample.

-

Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane, 70:30, v/v).

-

Vortexing: Vortex the tubes for 10 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of the analytes.

-

Mobile Phase: A gradient elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent drug and its predicted metabolites. The precursor-to-product ion transitions for each analyte and the internal standard would need to be optimized.

-

Source Parameters: Optimized for maximum sensitivity, including ion spray voltage, source temperature, and gas flows.

-

Mandatory Visualizations

Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of N-Benzyloxy Naratriptan-d3 and its metabolites.

Logical Relationships in Biotransformation

The logical flow from the parent drug to its various metabolites is depicted in the diagram below, highlighting the primary enzymatic transformations.

Understanding the Mass Spectrum of N-Benzyloxy Naratriptan-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of N-Benzyloxy Naratriptan-d3, a deuterated derivative of a naratriptan (B1676958) intermediate. This document details the predicted fragmentation patterns, presents quantitative data in a structured format, outlines relevant experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding for researchers in drug development and related scientific fields.

Introduction

N-Benzyloxy Naratriptan-d3 is a stable-isotope labeled analog of N-Benzyloxy Naratriptan, which serves as a synthetic intermediate in the preparation of Naratriptan-d3.[1][2][3] Naratriptan is a selective 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[4][5] The incorporation of deuterium (B1214612) atoms is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies, often serving as an internal standard in quantitative bioanalysis by mass spectrometry.[6][7] Understanding the mass spectrometric behavior of N-Benzyloxy Naratriptan-d3 is crucial for its identification, characterization, and application in research and development.

Predicted Mass Spectrum and Fragmentation

The chemical structure of N-Benzyloxy Naratriptan-d3 (Molecular Formula: C24H28D3N3O2S) indicates a molecular weight of approximately 428.61 g/mol .[8] Based on the known fragmentation of Naratriptan and related tryptamine (B22526) structures, a primary fragmentation pathway in positive ion electrospray ionization mass spectrometry (ESI-MS) can be predicted.

The fragmentation of Naratriptan typically involves cleavage of the piperidine (B6355638) ring.[9] For Naratriptan, a characteristic transition is the precursor ion at m/z 336.1 fragmenting to a product ion at m/z 98.06.[10][11][12] The deuterated analog, Naratriptan-d3, shows a corresponding transition from m/z 339.4 to m/z 101.0, indicating that the three deuterium atoms are located on the N-methyl group of the piperidine ring.[6]

For N-Benzyloxy Naratriptan-d3, the presence of the N-benzyloxy group on the indole (B1671886) nitrogen introduces an additional, labile site for fragmentation. A likely primary fragmentation event is the cleavage of the benzyl (B1604629) group.

Table 1: Predicted Key Mass Fragments of N-Benzyloxy Naratriptan-d3

| Fragment Description | Predicted m/z | Notes |

| Protonated Molecular Ion [M+H]+ | 429.6 | |

| Loss of Benzyl Group [M+H - C7H7]+ | 338.6 | Corresponds to Naratriptan-d3 with a protonated indole nitrogen. |

| Fragment from Piperidine Ring Cleavage | 101.0 | Characteristic fragment of the deuterated piperidine moiety.[6] |

| Benzyl Cation [C7H7]+ | 91.0 | A common fragment from benzyl-containing compounds. |

Experimental Protocols

The following is a generalized experimental protocol for the analysis of N-Benzyloxy Naratriptan-d3 by liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methods for Naratriptan.[6][10][11]

1. Sample Preparation

Samples containing N-Benzyloxy Naratriptan-d3 are typically prepared by a liquid-liquid extraction or solid-phase extraction method to remove interfering matrix components.[6][9]

-

Liquid-Liquid Extraction: To a 100 µL plasma sample, add an internal standard solution. The extraction is performed using a mixture of methyl-tert-butyl ether and dichloromethane.[10][11]

-

Solid-Phase Extraction: Use Oasis HLB cartridges for the extraction from serum samples.[9]

2. Chromatographic Separation

Chromatographic separation is achieved using a C18 analytical column.

-

Column: ACE C18 (50 mm x 2.1 mm, 5 µm) or Zorbax SB-C18 (75 x 4.6 mm, 3.5 µm).[6][10][11]

-

Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in acetonitrile (B52724) and water (e.g., 50:50 v/v).[6]

-

Injection Volume: 20 µL.[6]

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is used.

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions.

-

Precursor Ion: m/z 429.6 (for N-Benzyloxy Naratriptan-d3).

-

Product Ions: m/z 338.6, m/z 101.0, m/z 91.0 (for confirmation and characterization).

Visualizations

Mass Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of N-Benzyloxy Naratriptan-d3.

Caption: Predicted ESI-MS/MS fragmentation of N-Benzyloxy Naratriptan-d3.

Experimental Workflow

The logical flow of the analytical process is depicted below.

Caption: Workflow for the bioanalysis of N-Benzyloxy Naratriptan-d3.

Signaling Pathway of Naratriptan

Naratriptan, the parent drug, exerts its therapeutic effect through agonism of 5-HT1B and 5-HT1D receptors. A simplified representation of this pathway is shown.

Caption: Simplified signaling pathway of Naratriptan.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. revistas.usp.br [revistas.usp.br]

- 7. researchgate.net [researchgate.net]

- 8. clinivex.com [clinivex.com]

- 9. Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Development and validation of a sensitive and rapid method to determine naratriptan in human plasma by LC-ESI-MS-MS: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Naratriptan using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naratriptan is a selective serotonin (B10506) (5-HT) receptor agonist belonging to the triptan class of drugs, primarily prescribed for the acute treatment of migraine headaches.[1][2][3] Its therapeutic effect is mediated through agonist activity at 5-HT1B and 5-HT1D receptors, leading to cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.[4][5][6] Accurate and precise quantification of Naratriptan in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicological studies. This document provides a detailed protocol for the quantitative analysis of Naratriptan in human plasma using a stable isotope-labeled internal standard, Naratriptan-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While the specific internal standard detailed in the primary cited method is Naratriptan-d3, it is noteworthy that N-Benzyloxy Naratriptan-d3 is commercially available and may serve as a precursor or protected intermediate in the synthesis of deuterated Naratriptan.[7][8]

Experimental Protocols

This section details the validated methodology for the quantification of Naratriptan in human plasma.

Materials and Reagents

-

Naratriptan hydrochloride (Reference Standard)

-

Naratriptan-d3 hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (AR grade)

-

Sodium carbonate (AR grade)

-

Tertiary butyl methyl ether (HPLC grade)

-

Human plasma (K2EDTA)

-

Double distilled water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with a TurboIonspray source

-

Analytical column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm[1]

Chromatographic and Mass Spectrometric Conditions

A summary of the LC-MS/MS instrument parameters is provided in the table below.

| Parameter | Condition |

| Mobile Phase | 0.1% Formic acid in water : Acetonitrile (50:50, v/v)[1] |

| Flow Rate | 0.6 mL/min[1] |

| Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm[1] |

| Column Temperature | 50 °C |

| Injection Volume | 20 µL |

| Ionization Mode | Positive Ion Electrospray (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transition (Naratriptan) | m/z 336.5 → 98.0[1] |

| MRM Transition (Naratriptan-d3) | m/z 339.4 → 101.0[1] |

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions: Prepare primary stock solutions of Naratriptan and Naratriptan-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the Naratriptan stock solution with a methanol:water (50:50, v/v) mixture to create working standards for calibration curve and QC samples.

-

Internal Standard Working Solution: Prepare a 30.0 ng/mL working solution of Naratriptan-d3 in the same diluent.[1]

Sample Preparation: Liquid-Liquid Extraction

-

To 250 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the 30.0 ng/mL Naratriptan-d3 internal standard working solution and vortex briefly.[1]

-

Add 250 µL of 0.5 N sodium carbonate and vortex.[1]

-

Add 2.5 mL of tertiary butyl methyl ether, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes at 4 °C.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.[1]

-

Reconstitute the dried residue with 250 µL of the mobile phase and vortex.[1]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Data Presentation

The following tables summarize the quantitative data from a validated bioanalytical method for Naratriptan.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 0.1 - 25.0 ng/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.9998[1] |

Table 2: Precision and Accuracy

| Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ (0.1) | 3.6 | 2.6 | 104.2 | 102.9 |

| Low QC (0.3) | 2.5 | 2.3 | 102.8 | 101.8 |

| Mid QC (12.5) | 1.8 | 2.4 | 101.7 | 102.1 |

| High QC (20.0) | 2.1 | 2.5 | 102.3 | 102.5 |

| Data adapted from a validated method for the determination of Naratriptan in human plasma.[1] |

Mandatory Visualizations

Naratriptan Mechanism of Action

Naratriptan exerts its therapeutic effect by acting as a selective agonist for 5-HT1B and 5-HT1D receptors. This interaction leads to two primary downstream effects: vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings. Both of these actions contribute to the alleviation of migraine symptoms.

Experimental Workflow for Sample Analysis

The following diagram illustrates the key steps involved in the quantitative analysis of Naratriptan in human plasma samples, from sample receipt to final data acquisition.

Synthesis of Naratriptan-d3 Internal Standard

The synthesis of Naratriptan-d3 can be conceptualized as a multi-step process. A plausible synthetic route involves the initial synthesis of a deuterated precursor, followed by coupling and subsequent deprotection steps. The diagram below provides a logical flow for such a synthesis, highlighting the key transformations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]

- 3. PathWhiz [pathbank.org]

- 4. drugs.com [drugs.com]

- 5. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Benzyloxy Naratriptan-d3 2,5mg | vwwr [vwwr.com]

- 8. Naratriptan Impurities | SynZeal [synzeal.com]

Application Note: Protocol for the Use of N-Benzyloxy Naratriptan-d3 as an Internal Standard for the Quantification of Naratriptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naratriptan is a selective 5-HT1 receptor agonist used in the treatment of migraine headaches.[1][2] Accurate quantification of Naratriptan in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry assays due to their ability to compensate for variations in sample preparation and matrix effects.[3]

This application note provides a detailed protocol for the use of N-Benzyloxy Naratriptan-d3 as a precursor to generate Naratriptan-d3, which then serves as an internal standard for the sensitive and accurate quantification of Naratriptan in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol first describes the debenzylation of N-Benzyloxy Naratriptan-d3 to produce the active internal standard, Naratriptan-d3. Subsequently, a validated LC-MS/MS method for the analysis of Naratriptan is detailed.

Materials and Reagents

-

N-Benzyloxy Naratriptan-d3 (CAS: 1794937-02-2)[4]

-

Naratriptan reference standard[5]

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

-

Sodium carbonate

-

Tertiary butyl methyl ether (MTBE)

Experimental Protocols

Preparation of Naratriptan-d3 Internal Standard from N-Benzyloxy Naratriptan-d3

This section outlines the deprotection of N-Benzyloxy Naratriptan-d3 to yield Naratriptan-d3. This procedure should be performed by a qualified chemist.

Protocol: Catalytic Transfer Hydrogenation

-

Dissolve a known quantity of N-Benzyloxy Naratriptan-d3 in methanol.

-

Add 10% Palladium on carbon (10-20 mol% of Pd relative to the substrate).

-

Add ammonium formate (3-5 equivalents) in portions to the reaction mixture.

-